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Compound of Interest

Compound Name: (E)-5-Undecene

Cat. No.: B1236431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-5-
Undecene. The information is presented in a structured format to facilitate easy comparison

and interpretation by researchers, scientists, and professionals in drug development. This

document includes detailed experimental protocols for the cited spectroscopic techniques and

visualizations of key analytical workflows.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for (E)-5-
Undecene.

Table 1: Mass Spectrometry Data

Parameter Value

Molecular Formula C₁₁H₂₂

Molecular Weight 154.29 g/mol

Ionization Mode Electron Ionization (EI)

Major Fragments (m/z) 43, 55, 69, 83, 97, 111, 125, 154 (Molecular Ion)

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Assignment

~3080 C-H stretch (alkenyl)

~2960-2850 C-H stretch (alkyl)

~1670 C=C stretch (trans-alkene)

~1465 C-H bend (alkyl)

~965 C-H bend (trans-alkene, out-of-plane)

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Predicted
Coupling
Constant (J,
Hz)

~5.4 Multiplet 2H
-CH=CH- (H-5,

H-6)
J_trans ≈ 12-18

~2.0 Multiplet 4H
-CH₂-CH= (H-4,

H-7)

~1.2-1.4 Multiplet 8H
-CH₂- (H-2, H-3,

H-8, H-9)

~0.9 Triplet 6H -CH₃ (H-1, H-11)

Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (δ, ppm) Assignment

~130 -CH=CH- (C-5, C-6)

~32 -CH₂-CH= (C-4, C-7)

~31 -CH₂- (C-3, C-8)

~22 -CH₂- (C-2, C-9)

~14 -CH₃ (C-1, C-11)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of (E)-5-Undecene (typically 5-25 mg for ¹H NMR and 50-100

mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as

chloroform-d (CDCl₃).[1] The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

Acquisition Parameters: A typical ¹H NMR experiment involves a 30-45° pulse angle, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The spectrum is

referenced to the residual solvent peak or an internal standard like tetramethylsilane

(TMS).

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum.

¹³C NMR Spectroscopy:

Instrumentation: A standard NMR spectrometer with a carbon probe.
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Acquisition Parameters: ¹³C NMR spectra are typically acquired with proton decoupling to

simplify the spectrum to single peaks for each unique carbon. A pulse angle of 30-45° is

used with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform,

followed by phase and baseline corrections.

2.2 Infrared (IR) Spectroscopy

Sample Preparation: As a liquid, (E)-5-Undecene can be analyzed directly as a thin film. A

drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin

capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample holder, and the IR spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid like (E)-5-Undecene, the sample is typically

introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a

direct insertion probe. In GC-MS, the compound is first separated from any impurities on a

GC column.

Ionization: Electron Ionization (EI) is a common method for volatile, non-thermally labile

compounds. In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Visualizations
3.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

organic compound like (E)-5-Undecene.

Caption: General workflow for spectroscopic analysis of (E)-5-Undecene.

3.2 Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different types of spectroscopic data contribute to the

structural elucidation of (E)-5-Undecene.

Caption: Contribution of spectroscopic data to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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